(4-Bromo-2,6-difluorophenyl)methanamine
Description
(4-Bromo-2,6-difluorophenyl)methanamine (CAS: 887585-99-1) is a halogenated benzylamine derivative with the molecular formula C₇H₆BrF₂N and a molar mass of 222.03 g/mol. It is characterized by a bromine atom at the para position and fluorine atoms at the 2- and 6-positions on the phenyl ring, with a primary amine (-CH₂NH₂) substituent. Key properties include a predicted density of 1.656 g/cm³, boiling point of 233.3°C, and pKa of 8.01, indicating moderate basicity . The compound is typically stored under inert gas (nitrogen or argon) at 2–8°C to maintain stability . It is available in purities ≥95% and quantities ranging from 100 mg to 1 g .
Properties
IUPAC Name |
(4-bromo-2,6-difluorophenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrF2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJJIVIBRLOHEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)CN)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-difluorophenyl)methanamine typically involves the reaction of 4-bromo-2,6-difluorobenzaldehyde with ammonia or an amine source under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of safer and more environmentally friendly reagents is also considered to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-difluorophenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
(4-Bromo-2,6-difluorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a building block in organic synthesis
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-difluorophenyl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers
Differences in fluorine substitution patterns significantly impact physicochemical properties and reactivity:
Key Findings :
- 2,3-Difluoro derivatives form hydrochloride salts (e.g., CAS 1980086-47-2) with higher molecular weights (258.49 g/mol) and improved aqueous solubility .
Substituent Variations
Alterations in the amine chain or halogen type influence applications and reactivity:
Key Findings :
- Ethylamine derivatives (e.g., CAS 1241677-54-2) introduce chirality, critical for asymmetric synthesis in pharmaceuticals .
- Chlorine-substituted analogs (e.g., CAS 874482-96-9) exhibit lower electronegativity than fluorine, impacting electronic interactions in receptor binding .
Salt Forms
Salt formation modifies solubility and handling:
Key Findings :
- The hydrochloride salt (CAS 1461655-72-0) is preferred for laboratory use due to enhanced solubility and stability at room temperature .
Physical and Chemical Properties
Comparative data for reactivity and applications:
Key Findings :
- Reduced fluorine substitution (e.g., monofluoro analog CAS 112734-22-2) lowers molecular weight and boiling point, favoring volatility in ligand design .
Biological Activity
(4-Bromo-2,6-difluorophenyl)methanamine, a halogenated aniline derivative, has gained attention in various fields, particularly in medicinal chemistry and biological research. This compound exhibits significant biological activity due to its unique molecular structure, which allows it to interact with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C7H7BrF2N
- Molecular Weight : 258.49 g/mol
- CAS Number : 1461655-72-0
The compound is characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and biological interactions.
The biological activity of this compound primarily involves its ability to bind to specific receptors or enzymes. This binding can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets are context-dependent but often relate to:
- Enzyme Inhibition : The compound may act as a kinase inhibitor, affecting signaling pathways involved in cancer progression.
- Receptor Interaction : It may interact with neurotransmitter receptors or other critical proteins involved in cellular signaling.
Anticancer Activity
Research indicates that this compound derivatives exhibit potent anticancer properties. For instance:
- Inhibition of EGFR : Compounds derived from this structure have shown inhibitory activity against the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers .
- Cytotoxicity Studies : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 2.29 µM to 12.41 µM .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : Studies have shown effectiveness against strains such as E. faecalis, P. aeruginosa, and K. pneumoniae with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Neuroprotective Effects
Emerging research suggests potential neuroprotective effects:
- Alzheimer's Disease Models : Some derivatives have demonstrated the ability to inhibit amyloid-beta aggregation, a hallmark of Alzheimer's disease .
Case Studies
- Anticancer Efficacy : A study investigated the effects of a series of this compound derivatives on MCF-7 cells. The results indicated that treatment led to increased apoptosis and cell cycle arrest at the S phase .
- Kinase Inhibition : In a separate study focusing on kinase inhibitors, compounds based on this framework showed significant inhibition of cell proliferation in cancer cell lines through targeted action on specific kinases involved in tumor growth .
Comparative Analysis with Related Compounds
| Compound Name | Biological Activity | Notable Effects |
|---|---|---|
| This compound | Anticancer, Antimicrobial | Inhibits EGFR |
| (4-Chloro-2,6-difluorophenyl)methanamine | Neuroprotective | Potential Alzheimer’s treatment |
| (2,6-Difluorophenyl)(4-fluorophenyl)methanamine | Anticancer | Enhanced potency against various cancers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
